molecular formula C17H20O B15438985 [2-Methylpropoxy(phenyl)methyl]benzene CAS No. 75116-75-5

[2-Methylpropoxy(phenyl)methyl]benzene

Cat. No.: B15438985
CAS No.: 75116-75-5
M. Wt: 240.34 g/mol
InChI Key: RAHYGYAUZXSCRM-UHFFFAOYSA-N
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Description

[2-Methylpropoxy(phenyl)methyl]benzene is a chemical compound of interest in organic and medicinal chemistry research. Its structure, featuring a benzene ring connected to a [2-methylpropoxy(phenyl)methyl] group, suggests potential utility as a synthetic intermediate. Researchers can employ this compound in the development of more complex molecular architectures, such as those found in pharmaceuticals or functional materials. The isobutoxy (2-methylpropoxy) ether linkage can influence the compound's solubility and metabolic stability, making it a valuable building block in structure-activity relationship (SAR) studies. Specific applications and mechanisms of action are areas of active investigation. This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Key Research Applications: • Organic Synthesis: Serves as a versatile building block for constructing complex molecules via various catalytic cross-coupling reactions or as a precursor for other functionalized compounds. • Medicinal Chemistry: Useful as a synthetic intermediate in the discovery and development of new active compounds; researchers can explore its incorporation into molecules to modulate properties like potency and selectivity. • Materials Science: Has potential application as a monomer or intermediate in the synthesis of polymers and advanced materials with specific properties.

Properties

CAS No.

75116-75-5

Molecular Formula

C17H20O

Molecular Weight

240.34 g/mol

IUPAC Name

[2-methylpropoxy(phenyl)methyl]benzene

InChI

InChI=1S/C17H20O/c1-14(2)13-18-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17H,13H2,1-2H3

InChI Key

RAHYGYAUZXSCRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of [2-Methylpropoxy(phenyl)methyl]benzene can be compared to three analogous compounds (Table 1):

Compound Key Structural Differences Molecular Weight Primary Applications References
This compound Central benzene with methylpropoxy-phenyl branch 242.32 g/mol Pharmaceutical intermediates
1-((2-(4-Ethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene (Etofenprox) Ethoxy group at para-position of phenyl, additional phenoxybenzene moiety 376.48 g/mol Pesticide (pyrethroid insecticide)
2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid Cyano and carboxylic acid substituents, thiazole ring 346.39 g/mol Polymorph for drug formulations
1-{[2-Methyl-2-(4-propoxyphenyl)propoxy]methyl}-3-phenoxybenzene Propoxy group instead of methylpropoxy, phenoxybenzene extension 404.53 g/mol Agrochemical research

Key Findings :

Substituent Effects: The methylpropoxy group in this compound enhances steric hindrance compared to ethoxy (Etofenprox) or propoxy ( compound), influencing reactivity and solubility. For example, Etofenprox’s ethoxy group increases hydrophobicity, optimizing insecticidal activity . The cyano-thiazole-carboxylic acid derivative () exhibits higher polarity due to electron-withdrawing groups, improving crystallinity for polymorph development .

Biological Activity :

  • This compound derivatives are tailored for CNS drug candidates (e.g., antipsychotics in ), whereas Etofenprox targets insect sodium channels .

Synthetic Utility :

  • The compound’s methylpropoxy-phenyl backbone allows modular derivatization. For instance, coupling with fluorophenyl groups () or thiazole rings () diversifies pharmacological profiles .

Research Findings and Industrial Relevance

  • Pharmaceutical Applications : The compound’s derivative in is patented as a key intermediate for (2R,3R)-2,3-dihydroxybutanedioate salts , highlighting its role in enantioselective drug synthesis .
  • Agrochemical Contrasts : Unlike Etofenprox (), this compound lacks direct pesticidal activity but contributes to bioactive molecule scaffolds .
  • Polymorph Stability: The cyano-substituted analog () demonstrates superior thermal stability (melting point >200°C) due to hydrogen-bonding networks, critical for solid-dose formulations .

Q & A

How can researchers optimize synthetic routes for [2-Methylpropoxy(phenyl)methyl]benzene to improve yield and purity?

Basic Research Question
Key considerations include reagent selection (e.g., halogenating agents, coupling catalysts) and reaction conditions (temperature, solvent polarity). For example, substituting traditional alkylation methods with Ullmann-type couplings may reduce side products . Patent data suggest that using phase-transfer catalysts under controlled pH (6.5–7.5) enhances regioselectivity during propoxy group attachment to the benzene ring . Purification via fractional crystallization in non-polar solvents (e.g., hexane/ethyl acetate) is recommended to isolate the target compound from structurally similar byproducts .

What advanced spectroscopic and crystallographic techniques are critical for characterizing this compound?

Basic Research Question
High-resolution NMR (¹H, ¹³C, and 2D-COSY) is essential for resolving overlapping signals from the methylpropoxy and benzyl groups. For crystallographic analysis, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, particularly for resolving torsional ambiguities in the propoxy chain . Gas chromatography-mass spectrometry (GC-MS) with electron ionization can confirm molecular weight and fragmentation patterns, especially when comparing against analogs like etofenprox .

What mechanisms underlie the biological activity of this compound derivatives in pesticidal applications?

Advanced Research Question
Derivatives such as etofenprox and halfenprox exhibit activity via sodium channel modulation in arthropods. Structure-activity relationship (SAR) studies indicate that the 2-methylpropoxy group enhances lipid solubility, facilitating penetration through insect cuticles . However, contradictory data exist: some analogs show reduced efficacy in aquatic environments due to hydrolysis of the ether linkage at pH > 8.0 . Researchers should validate bioactivity using dual luciferase assays to quantify neuronal target engagement .

How should researchers address discrepancies in crystallographic data for this compound derivatives?

Advanced Research Question
Discrepancies often arise from twinning or disorder in the propoxy chain. Employing the TwinRotMat algorithm in SHELXL can model twinned domains, while Hirshfeld surface analysis helps identify weak intermolecular interactions (e.g., C–H···π) that stabilize specific conformations . Cross-validating with DFT-optimized structures (e.g., using B3LYP/6-311++G**) ensures geometric consistency between experimental and computational models .

How does the spatial arrangement of substituents influence the physicochemical properties of this compound?

Advanced Research Question
The 2-methylpropoxy group introduces steric hindrance, reducing rotational freedom and increasing thermal stability. Comparative studies with isobutoxy analogs show a 15–20% higher melting point due to enhanced van der Waals interactions . However, bulky substituents may reduce solubility in aqueous media; log P values > 4.0 suggest preferential partitioning into lipid bilayers, impacting bioavailability in biological assays .

What environmental persistence metrics should be evaluated for this compound-based agrochemicals?

Advanced Research Question
Hydrolysis half-life (e.g., pH-dependent degradation at 25°C) and soil sorption coefficients (Koc) are critical. Etofenprox, a related compound, shows high fish toxicity (LC50 < 0.1 mg/L), necessitating LC-MS/MS monitoring of aquatic metabolites like 4-hydroxyphenyl derivatives . Microcosm studies with C<sup>14</sup>-labeled analogs can track mineralization rates and non-extractable residues in sediment .

How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

Advanced Research Question
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the methylpropoxy oxygen’s lone pairs (HOMO ≈ −6.2 eV) are susceptible to electrophilic attack, guiding functionalization strategies . Molecular dynamics simulations (AMBER force field) model solvent effects on reaction trajectories, aiding in solvent selection for SN2 reactions .

What analytical challenges arise in quantifying trace impurities in this compound samples?

Advanced Research Question
High-performance liquid chromatography (HPLC) with diode-array detection (DAD) at 254 nm can separate isomers like ortho- and para-substituted byproducts. However, co-elution issues require orthogonal methods, such as supercritical fluid chromatography (SFC) with chiral columns, to resolve enantiomeric impurities . Quantitation limits < 0.1% are achievable using isotope dilution mass spectrometry (ID-MS) with deuterated internal standards .

How do temperature and solvent polarity affect the stability of this compound during storage?

Basic Research Question
Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months in amber glass vials under nitrogen. Polar aprotic solvents (e.g., DMSO) induce gradual ether cleavage, whereas non-polar solvents (hexane) preserve integrity . For long-term storage, lyophilization and storage at −20°C in argon-filled containers are recommended .

What interdisciplinary approaches integrate this compound into materials science or medicinal chemistry?

Advanced Research Question
In materials science, the compound serves as a monomer for liquid crystalline polymers, with mesophase transitions analyzed via differential scanning calorimetry (DSC) . In medicinal chemistry, its scaffold is modified to develop acetylcholinesterase inhibitors; molecular docking (AutoDock Vina) identifies binding poses in the enzyme’s catalytic gorge .

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